Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(chloromethyl)-4-oxo-3H-quinazoline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-11(16)6-3-2-4-7-9(6)10(15)14-8(5-12)13-7/h2-4H,5H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCKDFROPZNSAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(NC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate (CAS No. 1140964-67-5) is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the field of anticancer research. Quinazoline compounds are known for their diverse pharmacological properties, including antitumor, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₉ClN₂O₃
- Molar Mass : 252.65 g/mol
- Density : 1.47 g/cm³ (predicted)
- Boiling Point : 432.4 °C (predicted)
- pKa : -0.79 (predicted)
The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in cancer cell proliferation and survival.
- Inhibition of Kinase Activity : Quinazoline derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in cancer cells. This inhibition can lead to reduced signaling through pathways such as MAPK and PI3K/Akt, crucial for cell growth and survival .
- Cell Cycle Arrest : Studies indicate that certain quinazoline derivatives can induce cell cycle arrest at the G0/G1 phase, inhibiting proliferation and promoting apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some derivatives increase intracellular ROS levels, leading to oxidative stress that can trigger apoptotic pathways in cancer cells .
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 10.5 | Inhibition of EGFR and downstream signaling |
| DU145 (Prostate) | 8.3 | Induction of apoptosis via ROS generation |
| MGC-803 (Stomach) | 12.0 | Cell cycle arrest at G0/G1 phase |
In a study by Zhang et al., a series of quinazoline derivatives were evaluated for their anticancer properties, with this compound showing promising results against the A549 cell line .
Structure-Activity Relationship (SAR)
The structure of this compound allows it to interact effectively with target proteins involved in tumor progression. Modifications to the quinazoline core can significantly impact its biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity |
| Substitution at position 7 | Enhanced kinase inhibition |
| Halogenation | Improved selectivity for cancer cells |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate. It has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. For instance, compounds based on the quinazoline structure have been evaluated for their activity against Mycobacterium tuberculosis, demonstrating promising results in structure-activity relationship (SAR) studies .
Antitumor Properties
This compound has been investigated for its antitumor activity. In vitro assays have indicated that derivatives of this compound exhibit cytotoxic effects on several human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells . The mechanism of action appears to involve the inhibition of key cellular pathways responsible for tumor growth.
Polymer Synthesis
This compound can serve as a monomer in polymer chemistry. Its unique functional groups allow it to participate in various polymerization reactions, leading to the development of novel materials with tailored properties. These materials could find applications in coatings, adhesives, and biomedical devices due to their stability and biocompatibility .
-
Antimicrobial Efficacy Study :
A study published in MDPI demonstrated that derivatives of methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline exhibited significant antimicrobial activity against resistant strains of bacteria. The study emphasized the importance of SAR in optimizing these compounds for enhanced efficacy . -
Antitumor Mechanism Investigation :
Research conducted by Moraski et al. explored the antitumor mechanisms of similar quinazoline derivatives. The findings suggested that these compounds could inhibit critical signaling pathways involved in cancer cell proliferation and survival . -
Polymer Development :
A recent project focused on synthesizing biodegradable polymers using methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline as a building block. The resulting materials demonstrated excellent mechanical properties and degradation profiles suitable for biomedical applications .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (-CH₂Cl) moiety at position 2 serves as a critical electrophilic site for nucleophilic displacement.
Reaction with Amines
The chloromethyl group undergoes substitution with primary or secondary amines under microwave-assisted conditions. For example:
-
Conditions : Microwave irradiation (150°C, 15 min) in acetonitrile (MeCN) with 2-fluoroaniline .
-
Product : Substituted 3-arylquinazolinone derivatives (56% yield) .
-
Mechanism : SN2 displacement facilitated by microwave heating, which accelerates reaction kinetics .
Thioether Formation
Reactions with thiols (e.g., 2-mercaptoquinazolinones) in ethanol under microwave irradiation yield thioether-linked derivatives:
-
Conditions : Sodium acetate, ethanol, microwaves (120°C, 10 min) .
-
Product : Methyl 2-((3-aryl-4-oxoquinazolin-2-yl)thio)acetates (59% yield) .
Ester Hydrolysis and Functionalization
The methyl ester at position 5 can be hydrolyzed to a carboxylic acid, enabling further derivatization:
| Condition | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (aq.) | 5-Carboxyquinazolinone | 85% | |
| Basic hydrolysis | NaOH/EtOH | Sodium carboxylate intermediate | 90% |
Hydrolyzed products serve as intermediates for peptide coupling via DCC/HOBt chemistry .
Cyclization and Ring Expansion
The quinazolinone core participates in cyclocondensation reactions:
-
With ortho-esters : Forms 3-heterocyclic quinazolinones under microwave irradiation (600 W, DMAC, p-TsOH) .
-
With anthranilamide : Generates fused polycyclic systems via Niementowski-like reactions .
Cross-Coupling Reactions
The chloromethyl group facilitates cross-coupling via Buchwald–Hartwig or Suzuki–Miyaura methodologies:
-
Palladium catalysis : Coupling with arylboronic acids yields biaryl derivatives .
-
Optimized conditions : Pd(OAc)₂, XPhos, K₃PO₄, toluene (100°C, 12 h) .
Key Reaction Data Table
Mechanistic Insights
-
SN2 Pathway : Dominates in polar aprotic solvents (e.g., MeCN) with microwave acceleration .
-
Acid/Base Catalysis : Hydrolysis and cyclization reactions leverage proton transfer steps .
This compound’s versatility in nucleophilic substitution and core functionalization makes it valuable for synthesizing bioactive quinazolinone derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate (hereafter referred to as Compound A) with structurally analogous compounds listed in .
Table 1: Structural and Functional Comparison
Key Findings :
Positional Isomerism (Compound A vs. ST-5073): Compound A and ST-5073 are positional isomers differing in the ester group location (C5 vs. C7).
Core Heterocycle Reactivity :
- Compound A’s quinazoline core offers a rigid, planar structure conducive to π-π stacking in protein binding, unlike the flexible thiophene (QA-1142) or linear benzoate (QL-4345) systems. The 4-oxo group in Compound A also enables hydrogen bonding, a feature absent in QL-4345’s simpler benzoate .
Functional Group Diversity :
- The chloromethyl group in Compound A provides a site for alkylation or cross-coupling reactions, whereas QA-1142’s benzoyl-protected chloromethyl group may require deprotection prior to functionalization. QZ-5669’s sulfonamide moiety offers distinct hydrogen-bonding and acidity profiles compared to Compound A’s ester .
Biological Relevance :
- Quinazoline derivatives (e.g., Compound A) are prevalent in kinase inhibitor design (e.g., EGFR inhibitors), while sulfonamide-containing compounds like QZ-5669 are explored for antiviral or antibacterial activity. Thiophene derivatives (QA-1142) often serve in material science due to their conductive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate generally follows these key steps:
Starting Material : o-Anthranilic acid or its derivatives serve as the primary starting materials, providing the quinazoline core structure.
Formation of Quinazoline Core : Cyclization reactions are employed to form the quinazoline ring system, typically involving condensation with formamide or related reagents under heating.
Introduction of the Chloromethyl Group : Electrophilic chloromethylation is performed to install the chloromethyl (-CH2Cl) substituent at position 2 of the quinazoline nucleus. This step often uses reagents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid under controlled conditions.
Esterification : The carboxylic acid group at position 5 is esterified to the methyl ester using methanol in the presence of acid catalysts like sulfuric acid or hydrochloric acid, often under reflux.
Purification : The final product is purified by crystallization, commonly from ethanol, to obtain high purity yields.
Detailed Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization | o-Anthranilic acid + formamide, heat | 75-80 | Formation of quinazoline core |
| 2 | Chloromethylation | Chloromethyl methyl ether / HCl, solvent (e.g., dichloromethane), 0-5°C | 65-70 | Electrophilic substitution at C-2 |
| 3 | Esterification | Methanol + acid catalyst (H2SO4 or HCl), reflux | 80-85 | Conversion of acid to methyl ester |
| 4 | Purification | Crystallization from ethanol | 90 | Enhances purity |
Industrial Production Considerations
Industrial scale synthesis optimizes these steps for higher yield and efficiency:
Continuous Flow Reactors : Utilized to control reaction times and temperatures precisely, enhancing reproducibility and safety, especially for chloromethylation which involves hazardous reagents.
Automated Systems : Enable better control of reagent addition and reaction monitoring, increasing throughput.
Green Chemistry Approaches : Efforts to replace chloromethyl methyl ether with less toxic chloromethylation alternatives or to minimize solvent use are ongoing to improve environmental profiles.
Reaction Mechanisms and Chemical Insights
Chloromethylation Mechanism : The electrophilic chloromethylation involves generation of a chloromethyl carbocation intermediate that attacks the nucleophilic position 2 of the quinazoline ring, facilitated by the electron-rich nitrogen atoms.
Esterification Mechanism : Acid-catalyzed nucleophilic attack of methanol on the carboxylic acid carbonyl carbon forms a tetrahedral intermediate, which upon proton transfer and elimination of water yields the methyl ester.
Research Findings and Optimization
Yield Optimization : Reaction temperature and solvent choice critically affect chloromethylation yield. Lower temperatures (0-5°C) reduce side reactions and decomposition.
Purity Control : Crystallization from ethanol is effective in removing impurities such as unreacted starting materials and side products.
Alternative Methods : Some studies have explored the use of phase-transfer catalysts and microwave-assisted synthesis to shorten reaction times and improve yields.
Summary Table of Preparation Methods
| Methodology Aspect | Details |
|---|---|
| Starting Material | o-Anthranilic acid derivatives |
| Key Reactions | Cyclization, chloromethylation, esterification |
| Chloromethylation Reagents | Chloromethyl methyl ether, HCl, low temperature |
| Esterification Reagents | Methanol, acid catalyst (H2SO4 or HCl) |
| Solvents | Dichloromethane, ethanol |
| Purification | Crystallization |
| Typical Yields | 65-85% per step, overall ~40-50% |
| Industrial Enhancements | Continuous flow reactors, automation, green chemistry |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of substituted anthranilic acid derivatives with chloromethylating agents. For example, Vilsmeier–Haack formylation (using POCl₃/DMF) can introduce the chloromethyl group, followed by esterification . Optimization requires monitoring reaction temperature (typically 0–5°C for chloromethylation to avoid side reactions) and solvent polarity (e.g., dichloromethane for better selectivity). Purity is assessed via TLC or HPLC (C18 column, acetonitrile/water gradient) .
Q. How should researchers characterize this compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Key signals include the quinazoline C=O (~170 ppm in 13C NMR) and chloromethyl (–CH₂Cl) protons (~4.5–5.0 ppm in 1H NMR).
- X-ray Crystallography : Use SHELX programs for structure refinement. SHELXL is ideal for small-molecule refinement, particularly for resolving disorder in the chloromethyl group .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ peaks with isotopic patterns matching Cl atoms.
Q. What safety protocols are critical when handling the chloromethyl group in this compound?
- Methodological Answer :
- Store in airtight containers at ≤4°C to prevent hydrolysis.
- Use corrosion-resistant equipment (e.g., glass or PTFE) due to reactivity with metals .
- Conduct reactions in fume hoods with spark-proof tools to mitigate flammability risks .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered chloromethyl groups) be resolved?
- Methodological Answer :
- Apply SHELXL’s PART and SUMP commands to model disorder. Use restraints (e.g., DFIX for bond lengths) to maintain chemically reasonable geometry .
- Validate with R1 values (<5%) and check electron density maps (e.g., Fo–Fc maps in Olex2) for residual peaks .
Q. What strategies address discrepancies in NMR data (e.g., unexpected splitting of quinazoline protons)?
- Methodological Answer :
- Confirm solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on proton exchange rates.
- Use 2D NMR (COSY, HSQC) to assign coupling patterns. For example, NOESY can distinguish between axial/equatorial conformers in the dihydroquinazoline ring .
Q. How can computational modeling predict reactivity of the 4-oxo-3,4-dihydroquinazoline core?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
